4-Amino-2-tert-butyl-5-methyl-phenol
Description
Thematic Overview of Phenolic and Amino Moieties in Advanced Chemical Research
The functional groups within an organic molecule dictate its fundamental chemical and physical properties, influencing everything from reactivity to biological action. Among the most significant in medicinal chemistry and materials science are the phenolic and amino moieties.
The phenol (B47542) group, characterized by a hydroxyl (-OH) group attached to an aromatic ring, is a cornerstone of antioxidant chemistry. nih.gov Its ability to donate a hydrogen atom to neutralize free radicals makes it a vital component in stabilizers for polymers and a wide array of industrial products. nih.govwikipedia.org In pharmaceutical development, the phenolic hydroxyl group is crucial for drug-receptor interactions, as exemplified by its role in the analgesic activity of morphine. reachemchemicals.com Phenols are highly reactive towards electrophilic aromatic substitution, making them versatile precursors for a vast collection of materials and pharmaceutical drugs, including aspirin (B1665792) and various herbicides. wikipedia.org
The amino group (-NH2), consisting of a nitrogen atom bonded to hydrogen atoms, imparts basicity and nucleophilicity to a molecule. This functional group is fundamental to the structure of amino acids, the building blocks of proteins. In chemical synthesis, the amino group serves as a key handle for building molecular complexity through reactions like acylation, alkylation, and the formation of Schiff bases. researchgate.netmdpi.com Aminophenols, which contain both moieties, are amphoteric compounds that are commercially important as intermediates in the photographic, pharmaceutical, and dye industries. researchgate.net The interplay between the electron-donating amino group and the phenolic ring enhances reactivity and provides a scaffold for diverse chemical modifications.
The combination of these two functional groups into a single aminophenolic structure creates a synergistic effect, yielding molecules with enhanced or unique properties. These compounds are versatile intermediates for synthesizing more complex molecules, finding applications as precursors to pharmaceuticals, high-performance coatings, and specialized polymers. researchgate.netkajay-remedies.com
Contextualizing 4-Amino-2-tert-butyl-5-methyl-phenol within the Landscape of Substituted Phenols
The compound this compound belongs to the class of substituted phenols, where the chemical behavior is modulated by the electronic and steric effects of its various substituents. Analysis of its structure—an amino group at position 4, a bulky tert-butyl group at position 2, and a methyl group at position 5—allows for a detailed projection of its chemical character based on established principles.
The tert-butyl group is a large, sterically demanding substituent that significantly influences a molecule's properties. nih.gov Its primary impact is providing steric hindrance, which can protect the adjacent hydroxyl group from rapid oxidation and slow or inhibit reactions at nearby sites. nih.govstackexchange.com Electronically, the tert-butyl group is an electron-donating group through induction, which increases the electron density on the aromatic ring and enhances the stability of the molecule. nih.govdoubtnut.com This stabilizing effect makes tert-butylated phenols effective antioxidants. nih.gov Furthermore, its hydrophobic nature increases solubility in non-polar environments like plastics and oils. nih.gov
The methyl group at position 5 also acts as an electron-donating group, further increasing the electron density of the aromatic ring and influencing its reactivity in substitution reactions.
The amino group at position 4, para to the hydroxyl group, is a powerful electron-donating group through resonance. This greatly activates the aromatic ring, making the compound a likely candidate for reactions such as electrophilic substitution and oxidative polymerization. Its presence also introduces a site for further functionalization, allowing for the synthesis of a wide range of derivatives, such as Schiff bases or amides, which are explored for various biological and material science applications. mdpi.com
The specific arrangement of these groups on the phenol ring defines the unique properties of this compound compared to its isomers or related compounds like 2-Amino-4-tert-butylphenol or 4-amino-2,6-di-tert-butylphenol (B1582558). guidechem.comsigmaaldrich.com The interplay between the steric bulk of the tert-butyl group and the electronic activation from the amino and methyl groups dictates its potential as an antioxidant, a polymer stabilizer, or a synthetic intermediate.
Table 1: Physicochemical Properties of this compound and Related Isomers Note: Experimental data for this compound is not readily available in the cited literature. Data for a closely related isomer, 2-Amino-4-tert-butylphenol, is provided for contextual comparison.
| Property | Value for this compound | Value for 2-Amino-4-tert-butylphenol (Isomer) |
|---|---|---|
| Molecular Formula | C11H17NO | C10H15NO |
| Molecular Weight | 179.26 g/mol | 165.23 g/mol |
| CAS Number | Data not available | 1199-46-8 sigmaaldrich.com |
| Melting Point | Data not available | 160-163 °C sigmaaldrich.com |
Current Research Significance and Emerging Areas for Aminophenolic Structures
Substituted aminophenols are highly significant in contemporary chemical research due to their versatility as synthetic intermediates and their inherent functional properties. Their applications span pharmaceuticals, materials science, and catalysis.
In the pharmaceutical sector, aminophenol derivatives are crucial building blocks for active pharmaceutical ingredients. A notable example is 5-Amino-2,4-di-tert-butylphenol, a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. chemicalbook.com Research is also actively exploring N-substituted 4-aminophenol (B1666318) derivatives for their potential as anticancer agents, with some studies focusing on their interaction with DNA. mdpi.com
In materials science, the antioxidant properties of hindered aminophenols are exploited. Compounds like 4-amino-2,6-di-tert-butylphenol are important intermediates for antioxidants used to prevent thermal degradation in rubber, plastics, and petroleum products. guidechem.com The ability of the amino and hydroxyl groups to interact with metal surfaces also makes them effective corrosion inhibitors, a property leveraged in advanced coatings. kajay-remedies.com Furthermore, certain aminophenols can undergo oxidative polymerization to create functional polymers with potential applications in electronics and sensor technology. sigmaaldrich.com
Emerging research focuses on developing novel and more efficient synthetic routes to access polyfunctionalized aminophenols. Recent advancements include dehydrogenative synthesis methods that allow for the direct installation of amino and hydroxyl groups onto aromatic rings in a single step, circumventing traditional multi-step processes. nih.gov The creation of Schiff base derivatives from aminophenols continues to be a fruitful area, yielding compounds used as ligands in catalysis, as dyes, and for their biological activities. mdpi.comresearchgate.net These ongoing efforts highlight the enduring importance of the aminophenol scaffold in driving innovation across the chemical sciences.
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-amino-2-tert-butyl-5-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,12H2,1-4H3 |
InChI Key |
XEGDYCNFKQYDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Synthesis of Aminophenols
Modular Approaches for Constructing Aminophenol Skeletons
Modular synthesis allows for the piecemeal construction of the target molecule by introducing functional groups in a strategic order. The synthesis of a polysubstituted phenol (B47542) requires careful consideration of the directing effects of the substituents at each step.
A foundational and widely practiced method for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the chemical reduction of the resulting nitro group. researchgate.net This two-step process is a cornerstone of aromatic chemistry.
The sequence begins with an electrophilic aromatic substitution reaction, where the phenolic precursor is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, meaning it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions immediately adjacent (ortho) or opposite (para) to it. The choice of the phenolic starting material is therefore critical to ensure the nitro group is installed at the desired position. For the synthesis of the target compound, a plausible precursor would be 2-tert-butyl-5-methyl-phenol. The strong directing effect of the hydroxyl group, combined with the steric hindrance from the existing tert-butyl and methyl groups, would favor nitration at the C-4 position.
Once the nitrophenol intermediate is synthesized and purified, the nitro group is reduced to a primary amine (-NH₂). This transformation can be achieved using a variety of reducing agents. researchgate.net Common methods include:
Catalytic Hydrogenation: This involves treating the nitrophenol with hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).
Metal-Acid Systems: Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). guidechem.com
Table 1: Common Reducing Agents for Nitro Group Conversion
| Reducing Agent/System | General Conditions | Notes |
| H₂ / Pd, Pt, or Ni | Pressurized H₂ gas, solvent (e.g., ethanol) | Clean, high-yielding, common in industrial applications. |
| Fe / HCl | Aqueous acidic medium | A classic, cost-effective method. |
| Sn / HCl | Aqueous acidic medium | Effective but can be more expensive than iron. |
| Zn / CaCl₂ | High temperature (e.g., 80°C) | Can require difficult post-reaction filtration. guidechem.com |
| Ammonium Formate / Pd-C | Refluxing in ethanol | A transfer hydrogenation method, avoids pressurized H₂. chemicalbook.com |
The introduction of alkyl groups, such as the tert-butyl moiety, onto a phenol ring is typically accomplished via the Friedel-Crafts alkylation reaction. This reaction involves treating the phenol with an alkylating agent, such as tert-butyl alcohol or an alkene, in the presence of an acid catalyst. ijarse.com The hydroxyl group's strong ortho-, para-directing influence generally dictates the position of alkylation. However, achieving high regioselectivity can be challenging, as mixtures of ortho-, para-, and di-alkylated products are often formed. ijarse.com
The choice of catalyst is key to controlling the reaction. While traditional homogeneous Lewis acids (e.g., AlCl₃, BF₃) and Brønsted acids (e.g., H₂SO₄, HF) are effective, they are often corrosive, hazardous, and difficult to separate from the reaction mixture. ijarse.comnih.gov Modern approaches often favor solid acid catalysts to mitigate these issues. The reaction of phenol with tert-butyl alcohol can yield 2-tert-butylphenol, 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-tert-butylphenol. nih.govresearchgate.net
Heterogeneous catalysts, particularly zeolites, offer a compelling alternative to traditional homogeneous acids for phenol alkylation. researchgate.net Zeolites are microporous aluminosilicate minerals with a well-defined pore structure and strong acid sites, which can impart shape selectivity to the reaction. taylorfrancis.comresearchgate.net This shape selectivity can favor the formation of one isomer over another, for instance, favoring the less sterically hindered para-alkylated product. researchgate.net
Various types of zeolites have been studied for the alkylation of phenol with alcohols:
Zeolite Beta: Has shown high activity for the alkylation of phenol with tert-butyl alcohol. researchgate.net
HY and HZSM-5 Zeolites: Used in the alkylation of phenol with 1-butanol, with the HY zeolite showing higher activity and the HZSM-5 showing greater para-selectivity. taylorfrancis.com
H-Mordenite (H-MOR): Along with H-Y zeolites, has demonstrated high phenol conversion (over 80%) in alkylation with cyclohexanol. researchgate.net
The reaction conditions, including temperature, reactant molar ratio, and catalyst loading, are critical parameters that must be optimized to maximize the conversion of the reactant and the selectivity toward the desired product. researchgate.netbegellhouse.com For example, in the alkylation of phenol with cyclohexanol over large-pore zeolites, the formation of the ortho-alkylated product is favored at lower temperatures, while the para-alkylated product is favored at higher temperatures. researchgate.net
Table 2: Performance of Various Zeolite Catalysts in Phenol Alkylation
| Zeolite Catalyst | Alkylating Agent | Key Findings | Reference |
| Zeolite Beta | tert-Butyl Alcohol | Showed the highest activity compared to 13X and fly ash-derived zeolites. | researchgate.net |
| HZSM-5 | 1-Butanol | Exhibited higher para-selectivity compared to HY zeolite. | taylorfrancis.com |
| H-Y, H-Mordenite | Cyclohexanol | Achieved high phenol conversion (~85%) at 200°C, favoring the para product. | researchgate.net |
| H-MCM-22 | Methanol | Exhibited the maximum conversion of phenol among catalysts tested. | begellhouse.com |
| Zr-containing Beta Zeolite | tert-Butanol | Investigated for selective alkylation, highlighting catalyst design challenges. | researchgate.net |
The Mannich reaction is a three-component condensation that introduces an aminomethyl group (-CH₂NR₂) onto an acidic proton located alpha to a carbonyl group. A variation of this reaction can be applied to electron-rich aromatic compounds like phenols, where an aminomethyl group is installed directly onto the aromatic ring, typically at the ortho position to the hydroxyl group. researchgate.netacs.org The reaction involves the phenol, formaldehyde, and a primary or secondary amine. researchgate.net
This reaction is a powerful tool for synthesizing a wide range of N-Mannich bases. researchgate.net While it provides a direct route to aminomethylated phenols, its application to the synthesis of a simple aminophenol like the target compound is less direct. The aminomethyl group would need to be subsequently converted to a simple amino group, which could involve complex chemical transformations. The primary utility of the Mannich reaction in this context is its ability to functionalize the phenolic ring with nitrogen-containing side chains. mdpi.com
The azo-coupling reaction is an electrophilic aromatic substitution where a diazonium cation acts as the electrophile, attacking an activated aromatic ring, such as a phenol or an arylamine. ijarsct.co.inijisrt.com This reaction forms an azo compound, characterized by the -N=N- functional group, which links two aromatic rings. ijisrt.com These compounds are often intensely colored and form the basis of many synthetic dyes. modernscientificpress.comresearchgate.net
This method can be adapted to synthesize aminophenols. The strategy involves:
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and HCl) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a phenolic precursor. The coupling occurs at the activated position, usually para to the hydroxyl group. ijarsct.co.in
Reduction: The resulting azo compound is then reduced. This cleavage of the nitrogen-nitrogen double bond yields two primary amines. If the starting materials are chosen correctly, one of the products will be the desired aminophenol.
For example, a halogenated 4-aminophenol (B1666318) can be prepared by coupling a diazonium salt to a phenol, followed by reduction of the intermediate azo compound. google.comgoogle.com The reaction requires an activating group like -OH or -NH₂ on the coupling partner because the diazonium cation is a relatively weak electrophile. ijarsct.co.in
Regioselective Alkylation Strategies for Introducing Tert-Butyl Moieties.
Introduction of Halogen Substituents onto Phenolic Frameworks
Halogen atoms (F, Cl, Br, I) can be introduced onto a phenolic ring to act as intermediates or to modify the final properties of the molecule. Halogenated phenols are valuable starting materials for active ingredients in pharmaceuticals and agrochemicals. google.com The introduction of halogens is typically achieved through electrophilic halogenation, using reagents like elemental chlorine or bromine in a suitable solvent, such as glacial acetic acid. chemcess.com
The position of halogenation is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing hydroxyl group will direct the incoming halogen to these positions. In some synthetic strategies, a halogen might be introduced and later replaced by an amino group via nucleophilic aromatic substitution, although this often requires harsh conditions or additional activating groups on the ring. Alternatively, a halogen can serve as a handle for more advanced cross-coupling reactions. A process for preparing halogenated 4-aminophenols may involve the nitration of a halogenated phenol followed by reduction, though this can suffer from poor selectivity during the nitration step. google.com
Application of Protecting Group Chemistry in Aminophenol Synthesis
In the multistep synthesis of complex organic molecules, protecting groups are essential tools for ensuring chemoselectivity. wikipedia.orgneliti.com A protecting group is a molecular fragment that is temporarily introduced to a specific functional group to render it inert to the reaction conditions required for chemical modifications elsewhere in the molecule. neliti.comorganic-chemistry.org The use of these groups adds extra steps to a synthesis—protection and deprotection—so it is crucial that both steps proceed with high yields and that the protecting group is stable under the intermediate reaction conditions. organic-chemistry.orgchemistrytalk.org
Aminophenols, containing both a nucleophilic amino group and a reactive phenolic hydroxyl group, often necessitate the use of protecting group strategies to achieve selective transformations. The amino group is particularly susceptible to a wide range of reagents, including oxidizing and alkylating agents. libretexts.org Protecting the amine function prevents undesired side reactions while allowing for chemical manipulation of other parts of the molecule. libretexts.org
The reactivity of an amine is centered on the unshared electron pair on the nitrogen atom. libretexts.org Therefore, protection strategies aim to reduce the nucleophilicity of this electron pair. Common methods include:
Acylation: Converting the amine to an amide significantly reduces its nucleophilicity. libretexts.org Carbamates are a particularly useful class of amides for protection.
Steric Hindrance: Attaching a bulky group to the nitrogen can physically block reagents from accessing the reactive site. chemistrytalk.org
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Feature |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA) | Stable in basic conditions; removed by acid. organic-chemistry.orgchemistrytalk.org |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation | Removed under neutral conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Stable in acidic conditions; removed by base. organic-chemistry.org |
An "orthogonal protecting group strategy" allows for the selective removal of one protecting group in the presence of others. neliti.comorganic-chemistry.org For instance, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can be deprotected selectively at either site by choosing acidic or basic conditions, respectively. neliti.comorganic-chemistry.org This level of control is fundamental in the synthesis of complex aminophenol derivatives and peptides. wikipedia.orglibretexts.org
Optimization of Reaction Parameters and Yield Enhancement in Aminophenol Synthesis
A prominent industrial synthesis of p-aminophenol involves the catalytic hydrogenation of nitrobenzene. Research has focused on optimizing this process to maximize yield and minimize waste. One approach involves the reduction of nitrobenzene to phenylhydroxylamine, which then undergoes a Bamberger rearrangement in the presence of an acid catalyst to form p-aminophenol. researchgate.net
In one study, the synthesis was optimized by systematically varying the reaction temperature, sulfuric acid concentration, and reaction time. The optimal conditions were found to be a reaction temperature of 70°C, a sulfuric acid concentration of 1.5 M, and a reaction time of 150 minutes, which resulted in a p-aminophenol yield of 46.60%. researchgate.net
Another optimized process utilized a biphasic medium with a mixed catalyst system of NbOx/SiO₂ and H₂SO₄. This method achieved a selectivity of 85–88% for p-aminophenol and an isolated yield of 84% (based on recovered starting material) with 97% purity. researchgate.net This represents a significant improvement in selectivity compared to using sulfuric acid alone and reduces the amount of acid waste. researchgate.netresearchgate.net
The choice of catalyst is also critical. Different catalyst systems have been investigated to improve the direct hydrogenation of nitrobenzene to p-aminophenol. The following table summarizes findings from various studies, illustrating the impact of the catalyst and reaction conditions on the outcome.
Effect of Catalysts and Conditions on Nitrobenzene Hydrogenation to p-Aminophenol:
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Nitrobenzene Conversion (%) | p-Aminophenol Selectivity (%) |
|---|---|---|---|---|---|
| 3%MoS₂/HZSM-5 | 155 | 3.5 | 2 | 91.4 | 47.6 researchgate.net |
| Ni/SiO₂ + SO₃H-C/SBA-15 | 120 | 0.6 | 3 | 85.1 | 23.8 researchgate.net |
| Pt/ZrO₂ + SO₄²⁻/ZrO₂–Al₂O₃ | - | - | - | 44.8 | 74.9 researchgate.net |
These studies demonstrate that by methodically adjusting reaction parameters, it is possible to significantly enhance the yield and selectivity of aminophenol synthesis, leading to more efficient and environmentally benign chemical processes.
Synthetic Strategies for Structurally Complex Aminophenol Analogues and Conjugates
Aminophenols are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules and conjugates with diverse applications. nih.gov Synthetic strategies often leverage the reactivity of both the amino and hydroxyl groups to construct intricate molecular architectures.
One important application of aminophenols is in the synthesis of heterocyclic compounds. For example, 2-aminophenol is a key starting material for the synthesis of benzoxazoles, a class of compounds with significant medicinal and industrial relevance. nih.govresearchgate.net The synthesis typically involves the condensation of 2-aminophenol with various reactants such as aldehydes, ketones, or acids under different catalytic conditions to form the benzoxazole (B165842) ring system. nih.gov
Another strategic application is the development of novel pharmaceutical analogues. Paracetamol (acetaminophen), a widely used analgesic, is a derivative of p-aminophenol. Concerns about its metabolism into a toxic quinoneimine at high doses have prompted the synthesis of safer analogues. nih.gov Recent research has focused on synthesizing new p-aminophenol derivatives by incorporating fragments of acetic acid, saturated fatty acids, and monoethanolamine. These structural modifications aim to alter the compound's metabolic profile while retaining or modulating its therapeutic effects. nih.gov Studies on these analogues have shown promising results in modulating thermoregulatory and nociceptive responses in experimental models. nih.gov
The synthesis of substituted aminophenols is also a key step in creating complex molecules for various applications. For instance, the synthesis of 5-amino-2,4-di-tert-butyl-phenol, an analogue of 4-amino-2-tert-butyl-5-methyl-phenol, is achieved through a two-step process. First, the precursor 2,4-di-tert-butyl-phenol is nitrated to form 2,4-di-tert-butyl-5-nitro-phenol. chemicalbook.comgoogle.com The nitro group is then reduced to an amino group. A common method for this reduction is transfer hydrogenation, using a catalyst like Palladium on activated carbon (Pd/C) with a hydrogen donor such as ammonium formate. This reaction proceeds efficiently at reflux to yield the final aminophenol product quantitatively. chemicalbook.com
These examples highlight the versatility of aminophenols as synthons. By employing targeted synthetic strategies, chemists can utilize the aminophenol scaffold to build a diverse array of complex analogues and conjugates with tailored properties.
Advanced Spectroscopic Characterization and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous assignment of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 4-Amino-2-tert-butyl-5-methyl-phenol, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons and the protons of the aliphatic substituent groups.
The aromatic region would likely show two singlets for the two protons on the benzene ring, a consequence of their isolated positions relative to each other. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl (-OH) group and the amino (-NH₂) group are electron-donating, which typically shifts the signals of ortho and para protons to a lower chemical shift (upfield). Conversely, the alkyl groups (tert-butyl and methyl) have a weaker electron-donating effect.
The aliphatic region of the spectrum would feature signals for the tert-butyl and methyl groups. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the range of 1.2-1.4 ppm. The three protons of the methyl group would also produce a singlet, expected around 2.1-2.3 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their signals can appear over a broad range of chemical shifts, often as broad singlets. Their exact position is sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~6.5 - 7.0 | Singlet | 1H |
| Aromatic-H | ~6.5 - 7.0 | Singlet | 1H |
| -OH | Variable (broad) | Singlet | 1H |
| -NH₂ | Variable (broad) | Singlet | 2H |
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
| -CH₃ | ~2.2 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The aromatic region would display six signals for the six carbons of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached functional groups. The carbon atom bonded to the hydroxyl group is expected to resonate at a lower field (higher ppm value) compared to the other aromatic carbons. Similarly, the carbon attached to the amino group will also be shifted downfield. The carbons bearing the tert-butyl and methyl groups will also have characteristic chemical shifts.
In the aliphatic region, the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will produce distinct signals. The carbon of the methyl group attached to the aromatic ring will also have a characteristic resonance.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-OH | ~145 - 155 |
| Aromatic C-NH₂ | ~135 - 145 |
| Aromatic C-C(CH₃)₃ | ~130 - 140 |
| Aromatic C-CH₃ | ~120 - 130 |
| Aromatic C-H | ~110 - 125 |
| Aromatic C-H | ~110 - 125 |
| -C (CH₃)₃ | ~34 |
| -C(C H₃)₃ | ~30 |
| -C H₃ | ~15 - 20 |
Deuterium (²H or D) labeling is a powerful technique used in conjunction with NMR and mass spectrometry to aid in structural elucidation and to probe reaction mechanisms. researchgate.netstudymind.co.uk In ¹H NMR spectroscopy, the replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal in the spectrum. studymind.co.uk This can be particularly useful for confirming the assignment of labile protons, such as those in -OH and -NH₂ groups. Shaking the sample with a few drops of deuterium oxide (D₂O) leads to the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
In mass spectrometry, deuterium labeling leads to a predictable increase in the molecular weight of the compound, which can be used to determine the number of exchangeable protons or to track the fate of specific hydrogen atoms in fragmentation pathways. nih.gov The kinetic isotope effect, where C-D bonds are stronger and react slower than C-H bonds, is another important aspect that can be studied using deuterated compounds. chem-station.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O bonds.
The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding. The N-H stretching vibrations of the primary amine group usually appear as two sharp bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl and methyl groups appear in the 2850-2960 cm⁻¹ region.
The C=C stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations are typically found in the 1200-1400 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected around 1250-1350 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| -OH | O-H Stretch | 3200-3600 | Strong, Broad |
| -NH₂ | N-H Stretch | 3300-3500 | Medium, Sharp (two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850-2960 | Strong |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Strong |
| -OH | O-H Bend | 1300-1400 | Medium |
| C-O | C-O Stretch | 1200-1260 | Strong |
| C-N | C-N Stretch | 1250-1350 | Medium |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol (B47542).
Phenolic compounds typically exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is usually observed at a shorter wavelength, while a secondary band (n → π* transition) appears at a longer wavelength. The presence of the amino and alkyl groups on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). The electron-donating amino and hydroxyl groups are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | ~220 - 240 | Ethanol/Methanol |
| n → π | ~270 - 290 | Ethanol/Methanol |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₇NO), the molecular weight is 179.26 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. The fragmentation of the molecular ion would provide valuable structural information. A common fragmentation pathway for phenols is the loss of a methyl group from the tert-butyl substituent, leading to a stable benzylic cation. This would result in a significant peak at m/z 164 (M-15). Other potential fragmentations could involve the loss of other alkyl fragments or cleavage of the aromatic ring. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion and its fragments, which would confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification.nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds within a sample. The methodology is particularly effective for the analysis of phenol derivatives. In the context of this compound, GC-MS serves as a definitive tool for confirming its identity and assessing its purity.
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier under a specific set of analytical conditions.
Upon exiting the column, the separated components enter the mass spectrometer. Here, they are ionized, typically by electron impact, causing the molecules to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that acts as a unique molecular "fingerprint." The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern provides structural information that confirms its identity.
Purity assessment is performed by examining the gas chromatogram for the presence of any additional peaks besides the main peak corresponding to this compound. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantification of impurities.
Table 1: Representative GC-MS Data for Analysis of a Substituted Phenol This interactive table provides an example of typical data obtained from a GC-MS analysis for identification and purity assessment.
| Parameter | Value / Description | Significance |
|---|---|---|
| Retention Time (RT) | 12.45 minutes | Characteristic time for the compound to elute from the GC column under specific conditions. Used for initial identification. |
| Molecular Ion Peak (M+) | m/z 179 | Corresponds to the molecular weight of this compound (C11H17NO), confirming its molar mass. |
| Key Fragment Ion 1 | m/z 164 | Represents the loss of a methyl group (-CH3), a common fragmentation pathway for tert-butyl phenols. |
| Key Fragment Ion 2 | m/z 122 | Corresponds to a significant fragment resulting from further cleavage of the tert-butyl group. |
| Purity (by peak area %) | >99.5% | Indicates the percentage of the total chromatogram area represented by the main compound peak, signifying high purity. |
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture.spectrochem.innih.govresearchgate.net
Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation, known as its molecular architecture. Furthermore, it reveals how molecules are arranged relative to one another in the crystal lattice, elucidating intermolecular forces such as hydrogen bonding and π-π stacking. This packing arrangement constitutes the supramolecular architecture.
While specific crystallographic data for this compound is not detailed in foundational literature, extensive research on structurally analogous compounds provides significant insight into the expected solid-state features. For instance, studies on other substituted aminophenols reveal common structural motifs.
Table 2: Example Crystallographic Data for a Structurally Related Phenol Derivative, (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol nih.gov This interactive table presents crystallographic data for a similar compound to illustrate the detailed structural information obtained from X-ray diffraction studies.
| Parameter | Value |
|---|---|
| Chemical Formula | C21H28N2O |
| Formula Weight | 324.45 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.898 (5) Åb = 6.230 (3) Åc = 15.095 (8) Å |
| Unit Cell Angles | α = 90°β = 108.928 (6)°γ = 90° |
| Volume | 969.5 (8) ų |
| Z (Molecules per unit cell) | 2 |
| Key Supramolecular Interaction | Intermolecular N-H···O hydrogen bonding |
| Resulting Architecture | Wave-like chain along the b-axis nih.gov |
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, which collectively determine the reactivity of 4-Amino-2-tert-butyl-5-methyl-phenol.
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For phenolic compounds like 2-amino-5-methylphenol (B193566), a related structure, DFT methods such as B3LYP combined with basis sets like 6-311+G(d,p) have been successfully used to calculate equilibrium geometries. nih.gov The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational frequency computations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. nih.gov For instance, the vibrational modes associated with the O-H, N-H, and C-H stretching, as well as the aromatic ring vibrations, can be assigned. A detailed interpretation of the infrared and Raman spectra of the related 2-amino-5-methylphenol has been reported, showing good agreement between scaled theoretical wavenumbers and experimental values. nih.gov
Table 1: Selected Theoretical Vibrational Frequencies for Key Functional Groups in an Aminophenol Structure Data is illustrative and based on typical values for related aminophenol compounds.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3600 |
| N-H | Asymmetric Stretching | ~3500 |
| N-H | Symmetric Stretching | ~3400 |
| C-H (Aromatic) | Stretching | ~3100 |
| C-H (Alkyl) | Stretching | ~2950 |
| C=C (Aromatic) | Stretching | ~1600 |
| C-O | Stretching | ~1250 |
| C-N | Stretching | ~1300 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comresearchgate.net
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating its nucleophilicity. ossila.comyoutube.com The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons, indicating its electrophilicity. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the aminophenol ring, particularly on the electron-rich amino and hydroxyl groups, which enhances its electron-donating capabilities. The LUMO would likely be distributed over the aromatic system.
Table 2: Frontier Molecular Orbital (FMO) Parameters Values are illustrative for a substituted phenol (B47542) derivative.
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.0 | Electron-donating ability (Nucleophilicity) |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Electron-accepting ability (Electrophilicity) |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical Reactivity / Kinetic Stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.
Typically, MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov Green and yellow represent areas of intermediate or near-zero potential.
In this compound, the MEP map would show negative potential (red/yellow) localized around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. The aromatic ring itself would show a π-electron-rich region, also indicating susceptibility to electrophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" structures. sphinxsai.com It is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. nih.govresearchgate.net
The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. sphinxsai.com
For this compound, significant intramolecular interactions would be expected. These include the delocalization of the lone pair electrons from the nitrogen (nN) and oxygen (nO) atoms into the antibonding π* orbitals of the aromatic ring (n → π), which contributes to the activation of the ring towards electrophilic substitution. Similarly, interactions between the π orbitals of the ring and the σ orbitals of the substituent groups (π → σ*) would also be present.
Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Data is illustrative and represents typical interactions in substituted aminophenols.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| n(O) | π(Cring-Cring) | Lone pair delocalization | High |
| n(N) | π(Cring-Cring) | Lone pair delocalization | High |
| π(Cring-Cring) | σ(C-H) | Hyperconjugation | Moderate |
| σ(C-H) | σ(Cring-Cring) | Hyperconjugation | Low |
Molecular Mechanics and Conformational Analysis of Aminophenol Derivatives
Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecular system. It is particularly efficient for studying large molecules and for performing conformational analysis to identify the different spatial arrangements (conformers) of a molecule and their relative energies.
For flexible molecules like this compound, which has rotatable bonds (e.g., the C-O, C-N, and C-C bonds of the tert-butyl group), conformational analysis is important. This analysis helps identify the low-energy conformers that are most likely to be present at a given temperature. The orientation of the hydroxyl, amino, and tert-butyl groups relative to the phenyl ring can significantly influence the molecule's properties and reactivity. Studies on aminophenol derivatives often employ molecular docking and molecular dynamics simulations, which rely on molecular mechanics force fields, to understand their interactions with biological targets. nih.gov
Theoretical Prediction of Chemical Behavior and Reaction Pathways
Quantum chemical methods, particularly DFT, can be used to predict the chemical behavior and elucidate reaction mechanisms. acs.org By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface for a given reaction.
For this compound, theoretical calculations can predict its reactivity in various chemical transformations. For example:
Electrophilic Aromatic Substitution: The activation of the aromatic ring by the amino and hydroxyl groups can be quantified by calculating the charge distribution and Fukui functions, which indicate the most probable sites for electrophilic attack.
Oxidation Reactions: Phenols and anilines are susceptible to oxidation. Computational models can investigate the mechanism of oxidation, for instance, by modeling the formation of phenoxy or aminyl radicals and their subsequent reactions.
Acidity and Basicity: The pKa of the phenolic proton and the pKb of the amino group can be predicted using thermodynamic cycles and solvation models, providing insights into its acid-base properties.
These theoretical predictions are crucial for designing new synthetic routes and for understanding the molecule's role in various chemical and biological processes. acs.org
Research on Derivatives, Analogues, and Structure Activity Relationships
Synthesis and Characterization of Novel Aminophenol-Based Molecular Hybrids
The synthesis of novel molecules based on the aminophenol framework is a significant area of chemical research. These "molecular hybrids" combine the aminophenol moiety with other chemical groups to create substances with new or enhanced properties.
One common approach involves the condensation of aminophenols with various aldehydes or acid chlorides. For example, Schiff bases, a class of compounds containing a carbon-nitrogen double bond, are synthesized by reacting aminophenols with aldehydes. These reactions are often straightforward and result in high yields of the desired product. The resulting Schiff base derivatives can then be further modified or studied for their biological activities. researchgate.net
Another strategy is the creation of amide-based hybrids. Researchers have successfully synthesized novel 4-aminophenol (B1666318) benzamide-1,2,4-oxadiazole hybrid analogues. This process involves condensing 4-hydroxyphenyl arylamides with other complex molecules. The structures of these newly synthesized compounds are rigorously verified using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared Spectroscopy (IR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The characterization of these new molecules is a critical step. For instance, in the synthesis of (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, a variety of analytical methods were employed. researchgate.net These included:
Spectroscopy: UV-vis, FT-IR, ¹H-NMR, and ¹³C-NMR were used to determine the electronic and molecular structure. researchgate.net
2D NMR: Techniques like HHCOSY and TOCSY helped to establish the connectivity of atoms within the molecule. researchgate.net
Electrochemical Analysis: Cyclic voltammetry was used to study the compound's redox properties. researchgate.net
These detailed characterization methods confirm the successful synthesis of the target hybrid molecules and provide insight into their electronic and structural properties.
Systematic Structure-Activity Relationship (SAR) Studies of Substituted Phenols
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. These studies involve systematically altering the chemical structure of a parent compound and evaluating how these changes affect its biological or chemical activity. The goal is to identify the key chemical features responsible for a compound's function.
For substituted phenols, SAR studies often focus on how different substituent groups on the phenyl ring influence properties like antioxidant, antimicrobial, or specific enzyme inhibitory activity. Key findings from SAR studies on related phenolic compounds include:
Nature and Position of Substituents: The type of chemical group (e.g., electron-donating like a methoxy (B1213986) group or electron-withdrawing like a chloro group) and its position on the aromatic ring can dramatically alter a molecule's activity. researchgate.net In one study on benzoxazole (B165842) derivatives, the presence of an electron-withdrawing group was found to increase activity. researchgate.net
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds, for example between the phenolic hydroxyl group and a nearby imine nitrogen, can stabilize the molecule and influence its interaction with biological targets. researchgate.net
Radical Scavenging Activity: The phenolic hydroxyl group is often crucial for antioxidant activity. The presence of bulky groups like tert-butyl adjacent to the hydroxyl group, as seen in the well-known antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), can enhance this activity by stabilizing the resulting phenoxy radical. This principle is relevant when considering the potential antioxidant properties of 4-Amino-2-tert-butyl-5-methyl-phenol and its derivatives. acs.org
A study of aminophenazone-derived aryl thioureas demonstrated that even small changes to the molecule could significantly impact its ability to inhibit the alkaline phosphatase enzyme. researchgate.net By comparing a series of related compounds, researchers can build a model of the chemical requirements for optimal activity, guiding the design of more potent or selective molecules. researchgate.netnih.gov
Incorporation of Phenolic Moieties into Polymeric Materials and Nanostructures
The unique chemical properties of aminophenols make them valuable building blocks for the synthesis of advanced polymers and nanostructures. The amino and hydroxyl groups provide reactive sites for polymerization reactions.
A notable example is the use of 2-Amino-4-tert-butylphenol as a monomer to prepare Poly(2-amino-4-tert-butylphenol), often abbreviated as poly(2A-4TBP). chemicalbook.comsigmaaldrich.com This polymer can be synthesized through either chemical or electrochemical oxidative polymerization methods. chemicalbook.comsigmaaldrich.com The resulting polymer possesses a backbone of repeating aminophenol units, and its properties can be tuned based on the polymerization conditions.
The incorporation of phenolic moieties into polymer chains can impart several desirable characteristics:
Redox Activity: The aminophenol units can be reversibly oxidized and reduced, making the resulting polymers potentially useful for applications in sensors, electrochromic devices, and energy storage.
Thermal Stability: The aromatic nature of the phenolic rings often contributes to the thermal stability of the polymer.
Metal Chelation: The amino and hydroxyl groups can act as ligands, binding to metal ions. This property is useful for creating polymer-based catalysts, sensors for heavy metals, or materials for environmental remediation.
Research in this area focuses on controlling the polymerization process to achieve polymers with specific molecular weights, structures, and properties, thereby enabling their use in a wide range of technological applications.
Functionalization Strategies to Modulate Chemical and Biological Activities
Functionalization refers to the strategic chemical modification of a core molecule to alter its properties. For aminophenols, the primary sites for functionalization are the amino (-NH₂) and hydroxyl (-OH) groups, as well as the aromatic ring itself. These modifications are employed to fine-tune the molecule's chemical reactivity, physical properties, and biological activity.
Several key functionalization strategies have been developed:
N-Functionalization: The amino group is a versatile handle for modification. It can be acylated to form amides, reacted with aldehydes to form Schiff bases (imines), or undergo amination reactions to attach other aryl or alkyl groups. chemicalbook.comresearchgate.net For example, N-(2-hydroxy-4-tert-butylphenyl)-acetamide is an important intermediate prepared by acetylating the amino group of 2-amino-4-tert-butylphenol. sigmaaldrich.com
O-Functionalization: The hydroxyl group can be converted into an ether or ester, which can alter the molecule's solubility and how it interacts with biological systems.
Ring Functionalization: New substituent groups can be added to the aromatic ring. For instance, copper-catalyzed cross-dehydrogenative amination allows for the selective addition of an amino group at the C2 position of p-aminophenol derivatives. rsc.org This type of C-H functionalization is a modern and efficient way to build molecular complexity. researchgate.net
These strategies allow chemists to create a library of derivatives from a single parent compound. Each new derivative can then be tested to understand how the specific modification has modulated its activity, contributing to the broader understanding of its structure-activity relationship.
Based on a comprehensive search for scientific literature, there is insufficient specific data available for the chemical compound This compound to fully address the detailed research applications outlined in your request. The existing body of research focuses extensively on related hindered phenolic and aminophenolic compounds, but not on this specific molecule in the contexts of advanced organic synthesis or detailed antioxidant mechanisms as specified.
Information is available for structurally similar compounds, including:
5-Amino-2,4-di-tert-butylphenol: A known key intermediate in the synthesis of pharmaceuticals.
2,6-di-tert-butyl-4-methylphenol (BHT): A widely studied antioxidant, with extensive data on its radical scavenging mechanisms and structure-activity relationships.
Other tert-butyl-phenolic derivatives: General research discusses their roles as antioxidants and stabilizers in various materials.
However, generating the requested article "focusing solely on the chemical Compound 'this compound'" is not feasible without resorting to speculation or incorrectly attributing findings from other molecules. To maintain scientific accuracy and adhere strictly to the provided instructions, the article cannot be generated at this time due to the lack of specific research findings for this particular compound in the requested areas.
Advanced Research Applications of Substituted Aminophenols and Their Derivatives
Exploration in Materials Science as Stabilizers for Polymers and Elastomers
Substituted phenols and aromatic amines are widely recognized for their role as antioxidants in preventing the degradation of polymeric materials. wikipedia.org These compounds, often referred to as "hindered" phenols or amines due to the presence of bulky substituent groups like tert-butyl, are effective radical scavengers. wikipedia.org The general principle behind their function is the interruption of chain reactions that lead to the deterioration of polymer properties. wikipedia.org However, specific research detailing the application and efficacy of 4-Amino-2-tert-butyl-5-methyl-phenol as a stabilizer for polymers and elastomers is not extensively documented in the available literature.
Biological Research Applications Beyond Therapeutic Modalities
The biological activities of phenolic compounds are a broad area of investigation, with many exhibiting antioxidant, antimicrobial, and enzyme-modulating properties. However, dedicated research into the specific biological applications of this compound is sparse.
Enzymes such as superoxide dismutase (SOD) and catalase are crucial components of cellular antioxidant defense systems. nih.gov SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.govnih.gov Various natural and synthetic compounds are known to modulate the activity of these enzymes. For instance, some phenolic compounds can influence the expression or activity of these antioxidant enzymes. nih.gov However, there is a lack of specific studies investigating the direct or indirect effects of this compound on the activity of superoxide dismutase or catalase.
The interaction of small molecules with biomolecules such as proteins and cellular membranes is fundamental to their biological activity. Phenolic compounds can interact with proteins through various non-covalent interactions, potentially altering their structure and function. nih.gov Their lipophilic nature, often enhanced by alkyl groups like tert-butyl, can facilitate their interaction with and penetration of cellular membranes. While the general principles of these interactions are understood for phenolic compounds, specific research detailing the interactions of this compound with specific biomolecules or its effects on cellular processes has not been identified in the reviewed literature.
Many phenolic compounds exhibit antimicrobial activity against a range of bacteria and fungi. nih.gov The proposed mechanisms of action often involve disruption of the cell membrane, inhibition of essential enzymes, or interference with cellular energy production. nih.gov The structure of the phenolic compound, including the nature and position of substituents, plays a crucial role in its antimicrobial efficacy. nih.gov For example, the antimicrobial activity of some phenolic derivatives has been shown to be influenced by the presence of alkyl groups. nih.gov Despite this general knowledge, specific studies reporting on the antimicrobial properties of this compound against specific microbial strains are not currently available in the scientific literature.
Environmental Fate and Transformation Research
Environmental Degradation Pathways of Substituted Phenolic Compounds
The environmental degradation of substituted phenolic compounds is a complex process influenced by the nature and position of the substituents on the phenol (B47542) ring. These compounds can undergo various biotic and abiotic degradation pathways.
Biodegradation: Microbial degradation is a primary pathway for the removal of phenolic compounds from the environment. The presence of alkyl and amino groups on the aromatic ring of 4-Amino-2-tert-butyl-5-methyl-phenol will influence its susceptibility to microbial attack. Generally, simpler phenolic compounds are more readily biodegraded, while those with bulky substituents or halogen groups may exhibit greater persistence tandfonline.com.
The degradation of alkylphenols, which are structurally related to the target compound, often initiates with the microbial oxidation of the alkyl chain and hydroxylation of the aromatic ring nih.govnih.govresearchgate.net. For instance, certain bacterial strains can degrade α-quaternary 4-alkylphenols through an ipso-substitution mechanism, where the alkyl group is replaced by a hydroxyl group nih.gov. In the case of this compound, a similar initial hydroxylation step is plausible.
The amino group can also influence the degradation pathway. For example, the degradation of 4-aminophenol (B1666318) has been shown to proceed through the formation of benzoquinone and ammonia, followed by ring cleavage to form organic acids and eventually carbon dioxide and water researchgate.net.
A proposed general microbial degradation pathway for substituted phenols involves the following steps:
Initial Attack: Hydroxylation of the aromatic ring, often catalyzed by monooxygenase or dioxygenase enzymes. For this compound, this could occur at various positions on the ring.
Ring Cleavage: The hydroxylated aromatic ring is then susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.
Further Metabolism: These aliphatic intermediates are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization.
Abiotic Degradation: Abiotic degradation pathways for phenolic compounds include photolysis (degradation by sunlight) and hydrolysis. The susceptibility of this compound to these processes would depend on its specific physicochemical properties, such as its light absorption spectrum and reactivity with water.
Table 1: Potential Environmental Degradation Pathways for Substituted Phenolic Compounds
| Degradation Pathway | Description | Potential Relevance to this compound |
| Biodegradation | ||
| Aerobic Degradation | Microbial breakdown in the presence of oxygen. Often involves hydroxylation and ring cleavage. | Likely a significant pathway. The tert-butyl and methyl groups may influence the rate. |
| Anaerobic Degradation | Microbial breakdown in the absence of oxygen. Generally slower than aerobic degradation for phenolic compounds. | Potentially a slower degradation route in anoxic environments like sediments. |
| Abiotic Degradation | ||
| Photolysis | Degradation by ultraviolet (UV) radiation from sunlight. | The aromatic ring suggests potential for photodegradation, although specific data is needed. |
| Hydrolysis | Reaction with water leading to the breakdown of the compound. | Generally not a major degradation pathway for simple phenols unless specific functional groups are present. |
Studies on Oxidative Transformation Mechanisms in Environmental Systems
Oxidative transformation is a key process in the environmental fate of phenolic compounds. These reactions are often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which can be generated through various photochemical and biological processes in the environment.
The presence of the electron-donating amino and hydroxyl groups in this compound makes the aromatic ring highly susceptible to electrophilic attack by oxidizing agents.
Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and can initiate the degradation of phenolic compounds by either abstracting a hydrogen atom from the hydroxyl group or by adding to the aromatic ring. The latter often leads to the formation of hydroxylated derivatives.
Ozonation: Ozonation is a water treatment process that can also occur naturally in the atmosphere. Studies on para-substituted phenols have shown that ozonation can lead to the formation of p-benzoquinones and substituted catechols acs.org. Given the para-amino substitution in this compound, the formation of quinone-like structures is a plausible oxidative transformation pathway.
Peroxy Radical Reactions: Peroxy radicals (ROO•) are involved in the autoxidation of organic compounds. Phenolic compounds, particularly hindered phenols like those with tert-butyl groups, are known to be effective scavengers of peroxy radicals researchgate.net. This antioxidant property is due to the donation of a hydrogen atom from the phenolic hydroxyl group to the peroxy radical, forming a stable phenoxy radical. The resulting phenoxy radical can then undergo further reactions, such as dimerization or reaction with other radicals.
Table 2: Potential Oxidative Transformation Products of Substituted Phenols
| Oxidant | Potential Transformation Products | Mechanism |
| Hydroxyl Radical (•OH) | Hydroxylated derivatives, Quinone-like structures | Electrophilic addition to the aromatic ring, Hydrogen abstraction |
| Ozone (O₃) | Benzoquinones, Catechols, Ring cleavage products | Cycloaddition and subsequent decomposition |
| Peroxy Radicals (ROO•) | Phenoxy radicals, Dimerized products, Quinones | Hydrogen atom transfer, Radical-radical coupling |
Investigation of Compound Stability under Environmental Stressors (e.g., Light, Temperature)
The stability of a chemical compound under environmental stressors such as light and temperature is a critical factor in determining its persistence in the environment.
Photostability: The absorption of UV radiation can lead to the photochemical transformation of organic compounds. For phenolic compounds, this can involve photo-oxidation or photolysis. The specific substituents on the aromatic ring will influence the wavelengths of light absorbed and the subsequent photochemical reactions. While specific photostability data for this compound is not readily available, studies on other substituted phenols suggest that photodegradation can be a significant removal mechanism in sunlit surface waters. The presence of an amino group can sometimes increase the rate of photodegradation.
Thermal Stability: The thermal stability of a compound determines its fate in environments with elevated temperatures and is also relevant to certain industrial processes. Studies on the thermal degradation of aminophenols and alkylphenols provide insights into the potential behavior of this compound. For instance, the thermal degradation of acetaminophen, which can produce p-aminophenol, has been studied at elevated temperatures oup.com. Research on 4-tert-butylphenol has shown that it undergoes thermal decomposition at high temperatures, with isomerization being a predominant transformation researchgate.net. The thermal stability of o-aminophenol has also been investigated, showing a specific decomposition temperature range researchgate.net. The presence of the tert-butyl and methyl groups on the phenol ring of this compound is expected to influence its thermal stability.
Table 3: Factors Influencing the Stability of Substituted Phenolic Compounds
| Environmental Stressor | Effect on Stability | Influencing Factors |
| Light (UV Radiation) | Can lead to photodegradation and transformation. | - Wavelength and intensity of light- Presence of photosensitizers in the environment- Physicochemical properties of the compound |
| Temperature | Higher temperatures can increase the rate of degradation and transformation. | - Activation energy of degradation reactions- Presence of catalysts- Physical state of the compound (solid, liquid, gas) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-2-tert-butyl-5-methyl-phenol, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step halogenation/amination of substituted phenols. Key steps include:
- Temperature control : Maintain 60–80°C during amination to avoid side reactions (e.g., over-alkylation) .
- pH modulation : Use buffered solutions (pH 7–8) to stabilize the amino group during substitution reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is effective for isolating the product from complex mixtures .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical techniques :
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% recommended for research-grade material) .
- NMR spectroscopy : Compare and NMR spectra with reference data (e.g., PubChem or in-house libraries) to confirm substituent positions .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected m/z: 207.2 for [M+H]) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (amine groups can cause irritation) .
- Storage : Store in amber glass vials at 2–8°C under inert gas (N or Ar) to prevent oxidation .
- Waste disposal : Neutralize with dilute HCl before disposal to deactivate reactive amino groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?
- Methodological Answer :
- Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the tert-butyl group .
- Validation : Cross-check bond lengths/angles with Mercury CSD’s statistical databases (e.g., expected C–N bond length: ~1.45 Å) .
Q. What strategies address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT calculations : Optimize the structure using Gaussian09 at the B3LYP/6-311+G(d,p) level and calculate NMR shifts with the GIAO method .
- Solvent effects : Account for DMSO or CDCl solvent shifts using the PCM model in computational workflows .
- Dynamic effects : Consider conformational averaging if experimental peaks are broader than predicted .
Q. How can researchers design assays to evaluate the biological activity of this compound while minimizing interference from its redox-sensitive amino group?
- Methodological Answer :
- Stabilization : Add 1 mM ascorbic acid to buffers to prevent amine oxidation during cell-based assays .
- Control experiments : Include a tert-butyl-phenol analog lacking the amino group to isolate the contribution of the –NH moiety .
- Endpoint assays : Use luciferase-based reporters (e.g., NF-κB pathway) for rapid quantification, avoiding fluorophores susceptible to quenching by phenolic compounds .
Q. What crystallographic software tools are most effective for analyzing hydrogen-bonding networks in this compound co-crystals?
- Methodological Answer :
- Visualization : Mercury CSD’s Materials Module can map H-bond motifs (e.g., N–H···O interactions) and compare them to CSD entries .
- Packing analysis : Use PLATON to calculate void volumes and assess solvent-accessible regions in the crystal lattice .
- Twinned data : For challenging datasets, SHELXL’s TWIN/BASF commands can refine twinned structures .
Data Contradiction & Optimization
Q. How should researchers resolve conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Replicate conditions : Test solubility in rigorously dried solvents (e.g., molecular sieves for DMSO) to exclude water interference .
- UV-Vis quantification : Prepare calibration curves at λ (e.g., 280 nm) for accurate concentration measurements .
- Thermodynamic analysis : Use van’t Hoff plots to correlate solubility with temperature and identify polymorphic transitions .
Q. What advanced chromatographic methods can separate this compound from structurally similar byproducts (e.g., tert-butyl regioisomers)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
